1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-4-phenylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-4-PHENYL-1-BUTANONE is a complex organic compound that features a benzimidazole moiety fused with a tetrahydropyrrole ring and a phenylbutanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-4-PHENYL-1-BUTANONE typically involves multi-step organic reactions The initial step often includes the formation of the benzimidazole ring, which can be achieved through the condensation of o-phenylenediamine with formic acid or other aldehydes
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques such as chromatography and crystallization to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-4-PHENYL-1-BUTANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-4-PHENYL-1-BUTANONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-4-PHENYL-1-BUTANONE involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure that serves as the core for many bioactive compounds.
Tetrahydropyrrole derivatives: Compounds with similar ring structures but different substituents.
Phenylbutanone derivatives: Compounds with variations in the phenyl and butanone groups.
Uniqueness
1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-4-PHENYL-1-BUTANONE is unique due to its combination of the benzimidazole, tetrahydropyrrole, and phenylbutanone moieties. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
Molecular Formula |
C21H23N3O |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-4-phenylbutan-1-one |
InChI |
InChI=1S/C21H23N3O/c25-20(14-6-10-16-8-2-1-3-9-16)24-15-7-13-19(24)21-22-17-11-4-5-12-18(17)23-21/h1-5,8-9,11-12,19H,6-7,10,13-15H2,(H,22,23)/t19-/m0/s1 |
InChI Key |
CJIWOOVLZZMZCR-IBGZPJMESA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CCCC2=CC=CC=C2)C3=NC4=CC=CC=C4N3 |
Canonical SMILES |
C1CC(N(C1)C(=O)CCCC2=CC=CC=C2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.